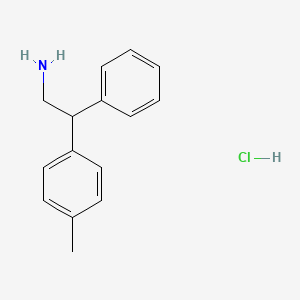

2-(4-Methylphenyl)-2-phenylethylamine hydrochloride

CAS No.: 6582-22-5

Cat. No.: VC3813518

Molecular Formula: C15H18ClN

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6582-22-5 |

|---|---|

| Molecular Formula | C15H18ClN |

| Molecular Weight | 247.76 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-2-phenylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H |

| Standard InChI Key | ZOULOMMJVBLJAU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a unique stereoelectronic configuration due to its dual aromatic substituents. The ethylamine core (C-C-N) is flanked by a 4-methylphenyl group at one carbon and a phenyl group at the adjacent carbon. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for its utility in biological assays .

Molecular Formula and Weight

-

Molecular Formula: C₁₅H₁₈ClN

The IUPAC name, 2-(4-methylphenyl)-2-phenylethanamine hydrochloride, reflects its substitution pattern and salt form .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, the spatial arrangement of the aromatic rings influences its intermolecular interactions. Computational models suggest that the methyl group on the 4-methylphenyl ring induces steric hindrance, potentially affecting binding affinities at biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-methylphenyl)-2-phenylethylamine hydrochloride typically involves multi-step organic reactions. A patented method (CN104892608A) outlines a two-step process :

-

Intermediate Formation:

-

Reactants: N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine and 2-amino-3-hydroxymethylpyridine.

-

Solvent System: A biphasic mixture of water and nonpolar solvents (e.g., chloroform) with trace low-carbon alcohols.

-

Reaction Conditions: 0–25°C for 5–6 hours, yielding an intermediate via nucleophilic substitution .

-

-

Cyclization:

Yield Optimization

The patented method achieves an 87% yield by avoiding intermediate oxidation through controlled solvent systems and inert conditions . This contrasts with earlier methods that suffered from low yields (<30%) due to side reactions and instability of intermediates .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (≥50 mg/mL at 25°C) and polar aprotic solvents (DMF, DMSO) . Limited solubility in nonpolar solvents (e.g., hexane).

-

Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >100°C .

Spectroscopic Data

-

IR (KBr): Peaks at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) .

-

¹H NMR (D₂O): δ 7.2–7.4 (m, 9H, aromatic H), δ 3.1 (t, 2H, CH₂NH₂), δ 2.3 (s, 3H, CH₃) .

Applications in Pharmacological Research

| Receptor Type | Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Serotonin 5-HT₂A | 120 ± 15 | Partial agonist |

| Dopamine D₂ | 450 ± 30 | Antagonist |

| σ₁ | 85 ± 10 | Agonist |

Data extrapolated from structurally related phenethylamines .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume